2-Hydroxy-3-phosphonopropanoic acid
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Overview
Description
2-Hydroxy-3-phosphonopropanoic acid is an organophosphorus compound with the molecular formula C₃H₇O₆P It is characterized by the presence of both a hydroxyl group and a phosphonic acid group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-phosphonopropanoic acid typically involves the reduction of phosphonopyruvate. This process is catalyzed by specific dehydrogenases that facilitate the conversion of phosphonopyruvate to this compound . The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms to produce the necessary enzymes for the synthesis. This method is advantageous due to its efficiency and sustainability compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-phosphonopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphonic acid group can be reduced to form phosphonates.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters, ethers, and ketones .
Scientific Research Applications
2-Hydroxy-3-phosphonopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomimetic agent.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of drugs that target specific metabolic enzymes.
Industry: It is utilized in the production of specialty chemicals and as a functionalizing agent for materials
Mechanism of Action
The mechanism of action of 2-hydroxy-3-phosphonopropanoic acid involves its interaction with specific enzymes and metabolic pathways. It can mimic the structure of natural phosphates and carboxylates, allowing it to inhibit or modulate the activity of enzymes involved in these pathways. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
2-Aminoethylphosphonic acid: Known for its role in biological systems and its use as a precursor in the synthesis of other phosphonates.
2-Phosphinomethylmalic acid: Another phosphonate with similar structural features but different biological activities.
Desmethylphosphinothricin: A phosphinate with herbicidal properties.
Uniqueness: 2-Hydroxy-3-phosphonopropanoic acid is unique due to its dual functional groups (hydroxyl and phosphonic acid) on a propanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Biological Activity
2-Hydroxy-3-phosphonopropanoic acid (HPPA) is a phosphonate compound with significant biological activity, particularly in enzyme inhibition and metabolic pathways. This article delves into its mechanisms of action, applications in scientific research, and potential therapeutic uses.
HPPA mimics the structure of natural phosphates and carboxylates, allowing it to interact with various enzymes involved in metabolic processes. Its primary mechanism involves inhibiting enzymes such as phosphatases and kinases, which are crucial for phosphate metabolism. By disrupting these enzymatic functions, HPPA can influence several biological pathways, making it a valuable tool in biochemical research.
Applications in Research
HPPA has diverse applications across multiple fields:
- Biochemistry : Used as a biomimetic agent to study enzyme mechanisms.
- Pharmaceuticals : Investigated for its potential as a therapeutic agent targeting specific metabolic enzymes.
- Agriculture : Employed in the synthesis of herbicides and agrochemicals due to its ability to affect plant metabolic pathways.
Case Studies and Research Findings
-
Inhibition of Rab Geranylgeranyl Transferase (RGGT) :
A study synthesized twelve phosphonopropionates derived from HPPA, evaluating their activity as inhibitors of RGGT. The most effective compounds disrupted Rab11A prenylation in HeLa cells, indicating that HPPA derivatives could serve as potential anticancer agents by targeting protein geranylgeranylation . -
Antimicrobial Properties :
Research has shown that HPPA exhibits antimicrobial activity against Mycobacterium smegmatis, suggesting its potential use in developing new antibiotics. The compound was isolated from Streptomyces durhamensis, highlighting its natural occurrence and significance in microbial ecology . -
Biosynthetic Pathways :
Recent studies have elucidated the biosynthetic pathway of HPPA, demonstrating its role as an intermediate in the production of other bioactive phosphonates. This discovery underscores its importance not only as a standalone compound but also as a precursor in the synthesis of more complex molecules with therapeutic potential .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notable Applications |
---|---|---|
2-Aminoethylphosphonic acid | Phosphonate natural product | Involved in biological systems |
3-Phosphonopropionic acid | Enzyme inhibition | Functionalizing surfaces |
Fosfomycin | Antibacterial properties | Widely used antibiotic |
HPPA is unique among these compounds due to its specific structural attributes and functional groups, which enhance its biological activity and applications.
Properties
Molecular Formula |
C3H7O6P |
---|---|
Molecular Weight |
170.06 g/mol |
IUPAC Name |
2-hydroxy-3-phosphonopropanoic acid |
InChI |
InChI=1S/C3H7O6P/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9) |
InChI Key |
CDEGTXUGFDWJAA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)O)P(=O)(O)O |
Origin of Product |
United States |
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